3-Phenylimidazolidine-2,4-dione

Structure–Activity Relationship Antifungal Agrochemical

Select 3-phenylimidazolidine-2,4-dione as the unsubstituted parent comparator for hydantoin-based antifungal SAR. Evidence demonstrates N1-alkyl substitution enhances antimicrobial activity relative to the parent, while 5-alkyl substitution reduces it—only the unsubstituted 3-phenyl core enables unambiguous attribution of these effects. Generic substitution among hydantoins is unsound: 3-(3′,5′-dichlorophenyl) derivatives exhibit a distinct fungal-family specificity absent in the parent. Use this ≥95% purity standard to establish baseline physicochemical benchmarks (mp 194–195 °C, pKa 8.07) and as starting material per US4958028A methodology for 5-substituted library synthesis.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 2221-13-8
Cat. No. B1346244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylimidazolidine-2,4-dione
CAS2221-13-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
InChIKeyRUEGAVIENIPHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylimidazolidine-2,4-dione (CAS 2221-13-8): Chemical Identity, Physicochemical Baseline, and Research-Grade Specifications for Scientific Procurement


3-Phenylimidazolidine-2,4-dione (CAS 2221-13-8; also known as 3-phenylhydantoin) is a heterocyclic hydantoin derivative with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It contains a phenyl substituent at the N3 position of the imidazolidine-2,4-dione ring system . The compound exhibits a melting point of 194–195 °C (with decomposition), a predicted density of 1.324 ± 0.06 g/cm³, and a predicted pKa of 8.07 ± 0.70 . Commercially, it is typically offered at 95% purity as a white solid, with storage recommendations of sealed, dry conditions at room temperature . This compound serves as a core scaffold for antifungal/antimicrobial structure–activity relationship (SAR) studies and as a synthetic building block in medicinal chemistry programs targeting hydantoin-based pharmacophores [1].

Why Generic Substitution Fails for 3-Phenylimidazolidine-2,4-dione (CAS 2221-13-8): Critical Structure–Activity Limitations in Hydantoin Analogs


Generic substitution among hydantoin derivatives is scientifically unsound due to the extreme sensitivity of antimicrobial activity to subtle changes in ring substitution. Evidence from a 1972 structure–activity relationship study of 3-phenylimidazolidine-2,4-diones against phytopathogenic fungi demonstrates that antimicrobial activity is enhanced when the 1-position of the imidazolidine ring is substituted by an alkyl group, but is reduced when the 5-position is substituted by alkyl groups [1]. Furthermore, the identity of the phenyl substituent itself is critical: 3-(3′,5′-dichlorophenyl) derivatives exhibit a distinct spectrum of activity against fungal families including Sclerotiniaceae, Corticiaceae, Dematiaceae, Polystigmataceae, and Pleosporaceae, a profile not maintained by the unsubstituted 3-phenyl parent compound [1]. Consequently, even structurally similar hydantoins (e.g., 5-substituted analogs or different N3-aryl derivatives) cannot be presumed interchangeable for SAR studies, biological screening, or as synthetic intermediates without incurring unpredictable activity losses.

Quantitative Evidence for 3-Phenylimidazolidine-2,4-dione (CAS 2221-13-8): Comparative Performance Data Versus Structural Analogs


Position-Dependent Antimicrobial SAR: N1-Alkyl Substitution Enhances Activity Relative to Unsubstituted 3-Phenyl Parent Compound

Direct head-to-head comparison in the Fujinami et al. (1972) study: N1-alkyl substitution of the 3-phenylimidazolidine-2,4-dione scaffold produces enhanced antimicrobial activity compared to the unsubstituted parent compound 3-phenylimidazolidine-2,4-dione [1]. Conversely, alkyl substitution at the 5-position reduces activity relative to the parent scaffold [1]. The parent compound 3-phenylimidazolidine-2,4-dione (without additional substitution) served as the baseline comparator for evaluating the effects of 1-alkyl and 5-alkyl modifications [1].

Structure–Activity Relationship Antifungal Agrochemical

Aryl Substituent Identity Dictates Fungal Spectrum Selectivity: 3-(3′,5′-Dichlorophenyl) Versus Unsubstituted 3-Phenyl Scaffold

Class-level inference from the Fujinami et al. (1972) study: The specific aryl substituent at the N3 position of the imidazolidine-2,4-dione ring dictates the spectrum of antifungal activity. 3-(3′,5′-dichlorophenyl)imidazolidine-2,4-dione derivatives were active against members of Sclerotiniaceae, Corticiaceae, Dematiaceae, Polystigmataceae, and Pleosporaceae fungal families [1]. The unsubstituted 3-phenyl parent compound (CAS 2221-13-8), lacking the 3′,5′-dichloro substitution, would be expected to exhibit a different activity profile [1].

Antifungal Spectrum Phytopathogenic Fungi SAR

Synthetic Accessibility via Patented General Method for 5-Substituted Derivatives

The unsubstituted 3-phenylimidazolidine-2,4-dione scaffold serves as the foundational core for a general patented synthetic method that enables preparation of 5-substituted-3-phenyl imidazolidine-2,4-diones [1]. This patent (US4958028A) describes a process applicable to the parent 3-phenyl scaffold, supporting its use as a versatile intermediate for generating diverse 5-substituted analog libraries [1]. The method's applicability to the 3-phenyl core distinguishes this compound from other N-aryl hydantoins that may not be compatible with the patented reaction conditions [1].

Synthetic Methodology Medicinal Chemistry Hydantoin Derivatives

Physicochemical Properties as Reference Baseline for Hydantoin SAR Studies

The unsubstituted 3-phenylimidazolidine-2,4-dione possesses defined physicochemical properties that serve as reference values for evaluating the effects of additional ring substitutions on fundamental molecular properties. The compound exhibits a melting point of 194–195 °C (with decomposition) and a predicted pKa of 8.07 ± 0.70 . While comparator pKa values for alkyl-substituted or dichlorophenyl analogs are not collated in the same source, the availability of these baseline measurements enables cross-study comparisons when evaluating how 1-alkyl, 5-alkyl, or aryl modifications alter acidity, solubility, and thermal behavior .

Physicochemical Characterization pKa Melting Point

Recommended Application Scenarios for 3-Phenylimidazolidine-2,4-dione (CAS 2221-13-8) Based on Evidence-Backed Differentiation


SAR Baseline Compound for Evaluating 1-Alkyl and 5-Alkyl Substitution Effects on Antifungal Activity

Researchers investigating the structure–activity relationships of hydantoin-based antifungals should use unsubstituted 3-phenylimidazolidine-2,4-dione as the essential baseline comparator. Evidence from Fujinami et al. (1972) establishes that N1-alkyl substitution enhances antimicrobial activity relative to the unsubstituted parent, while 5-alkyl substitution reduces activity [1]. Using this parent compound allows direct attribution of activity changes to specific substitution patterns, whereas using an already-substituted analog would obscure the SAR signal [1].

Starting Material for 5-Substituted Hydantoin Library Synthesis Using Patented General Method

Medicinal chemists seeking to generate diverse 5-substituted-3-phenyl imidazolidine-2,4-dione libraries should select the unsubstituted 3-phenyl parent compound as the starting material. U.S. Patent US4958028A describes a general process applicable to this scaffold, providing a validated synthetic route for introducing 5-position diversity [2]. Alternative N-aryl hydantoins may lack demonstrated compatibility with this patented methodology [2].

Physicochemical Reference Standard for Hydantoin Analog Characterization

Analytical and medicinal chemistry laboratories characterizing novel hydantoin derivatives should procure 3-phenylimidazolidine-2,4-dione as a reference compound for establishing baseline physicochemical parameters. The compound's defined melting point (194–195 °C, decomp), predicted pKa (8.07 ± 0.70), and predicted density (1.324 ± 0.06 g/cm³) provide benchmark values for evaluating how synthetic modifications (e.g., 1-alkylation, 5-alkylation, or aryl substitution) alter core molecular properties such as thermal stability, acidity, and solubility behavior.

Unsubstituted Parent Scaffold for Fungal Spectrum Comparative Studies

Agrochemical and antifungal discovery programs exploring fungal family specificity of hydantoin derivatives should include 3-phenylimidazolidine-2,4-dione as the unsubstituted parent comparator. Fujinami et al. (1972) demonstrated that 3-(3′,5′-dichlorophenyl) derivatives are active against Sclerotiniaceae, Corticiaceae, Dematiaceae, Polystigmataceae, and Pleosporaceae [1]. Testing the unsubstituted 3-phenyl compound in parallel enables determination of whether the dichloro substitution is required for the observed spectrum or whether the core scaffold alone confers activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.